EGFR-IN-105 -

EGFR-IN-105

Catalog Number: EVT-4338470
CAS Number:
Molecular Formula: C20H30N4OS
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EGFR-IN-105 is a novel compound designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy, particularly for non-small cell lung cancer. This compound belongs to a class of small molecule inhibitors that specifically target mutant forms of the EGFR, which are often associated with resistance to first-generation inhibitors. The development of EGFR-IN-105 is part of ongoing research aimed at improving therapeutic options for patients with EGFR-mutant cancers.

Source and Classification

EGFR-IN-105 is classified as a third-generation EGFR inhibitor. These inhibitors are characterized by their ability to selectively target both the wild-type and mutant forms of EGFR, including the T790M mutation, which is known to confer resistance against earlier therapies such as gefitinib and erlotinib. The compound has been synthesized through various methodologies aimed at enhancing efficacy and reducing side effects associated with traditional chemotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of EGFR-IN-105 has been approached through several innovative methods:

  1. Single-Step Reactions: Recent studies have highlighted the use of single-step synthetic methods that yield high purity and efficiency. This approach minimizes the number of steps involved, thereby reducing time and cost .
  2. Machine Learning Applications: A machine learning-based approach has been utilized to predict the bioactivity of novel EGFR inhibitors, including EGFR-IN-105. This involves generating quantitative structure-activity relationship models that guide the synthesis process by predicting which structural modifications might enhance activity against the EGFR .
  3. Optimization Techniques: The synthesis protocols have been optimized to improve yield and reduce environmental impact, focusing on solvent selection, reaction conditions (temperature and time), and purification processes .
Molecular Structure Analysis

Structure and Data

EGFR-IN-105 features a complex molecular structure that includes a quinazoline backbone, which is common among EGFR inhibitors. Key structural components include:

  • Quinazoline Core: Essential for binding to the ATP-binding site of the EGFR.
  • Functional Groups: Specific substitutions on the quinazoline ring enhance selectivity towards mutant forms of EGFR.

The molecular formula and weight, alongside NMR (Nuclear Magnetic Resonance) and mass spectrometry data, confirm its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing EGFR-IN-105 primarily focus on:

  1. Formation of Quinazoline Derivatives: Utilizing various starting materials that undergo cyclization reactions to form the quinazoline core.
  2. Substitution Reactions: Introducing functional groups through electrophilic aromatic substitution or nucleophilic attacks to enhance binding affinity towards EGFR.

These reactions are carefully monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure high yields and purity.

Mechanism of Action

Process and Data

EGFR-IN-105 operates by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits downstream signaling pathways that promote cell proliferation and survival in cancer cells. Key aspects include:

  • Inhibition of Phosphorylation: By preventing ATP from binding, the compound effectively halts phosphorylation processes critical for signal transduction.
  • Induction of Apoptosis: Inhibition leads to programmed cell death in cells dependent on EGFR signaling.

Data from in vitro studies demonstrate significant reductions in cell viability in EGFR-mutant cell lines treated with EGFR-IN-105 compared to control groups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EGFR-IN-105 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is crucial for its bioavailability; studies indicate it has favorable solubility in both aqueous and organic solvents.
  • Stability: Thermal stability tests show that EGFR-IN-105 remains stable under physiological conditions, which is essential for its therapeutic application.

Analytical data such as melting point, boiling point, and spectral data (NMR, IR) provide further insight into its physical characteristics.

Applications

Scientific Uses

EGFR-IN-105 has potential applications in:

  1. Cancer Therapy: As a targeted therapy for patients with non-small cell lung cancer harboring specific mutations in the EGFR gene.
  2. Research Tool: It can be utilized in preclinical studies to better understand resistance mechanisms in cancer therapeutics.
  3. Combination Therapies: Investigations into its efficacy when used in combination with other treatment modalities are ongoing.

Properties

Product Name

EGFR-IN-105

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

Molecular Formula

C20H30N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C20H30N4OS/c1-20(2,3)14-5-6-15-16(12-21)19(26-17(15)11-14)22-18(25)13-24-9-7-23(4)8-10-24/h14H,5-11,13H2,1-4H3,(H,22,25)

InChI Key

QOFWJWJQVGMXES-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.